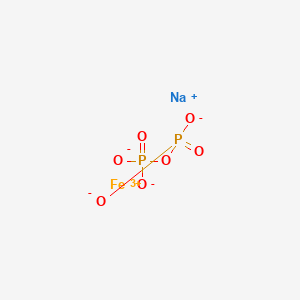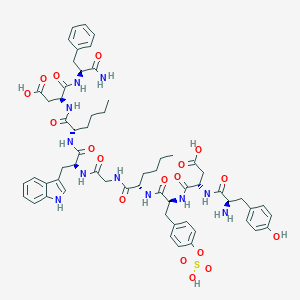![molecular formula C5H5N5O B157198 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one CAS No. 128850-54-4](/img/structure/B157198.png)
4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Vue d'ensemble
Description
The compound 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a pyrazolo[3,4-d]pyrimidine derivative, a class of compounds known for their presence in various biologically active molecules. These derivatives have been studied for their potential applications in medicinal chemistry, particularly due to their antibacterial, anticancer, antiparasitic, anti-inflammatory, and antidiabetic properties .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been approached through various methods. One efficient method involves the use of 4-methylaniline and malononitrile as starting materials, undergoing a five-step process that includes an iminophosphorane-mediated annulation followed by nucleophilic addition with amines . Another approach for synthesizing 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines starts from 5-amino-pyrazole-4-carbonitrile, reacting with various hydrazides in an ethanolic sodium ethoxide medium . Additionally, a series of 4-acylaminopyrazolo[3,4-d]pyrimidines have been prepared using a two to three-step process starting from commercially available 1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Molecular Structure Analysis
The molecular structures of these pyrazolo[3,4-d]pyrimidine derivatives are characterized using various analytical techniques such as IR, ^1H NMR, MS, elemental analysis, and X-ray diffraction crystallography . Computational studies have also been conducted to optimize the geometry, analyze van der Waals forces, dipole moments, atomic charges, and frontier orbital energies, which are crucial for understanding the interaction of these molecules with biological targets .
Chemical Reactions Analysis
The pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of chemical reactivity, which is essential for their biological activity. For instance, the presence of electron-donating groups on the phenyl rings of these compounds has been suggested to enhance their antibacterial activities through a soft nucleophilic attack on bio-macromolecular targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as their solubility, stability, and reactivity, are influenced by their molecular structure. The substituents on the central scaffold affect the lipophilicity and, consequently, the biological activity of these compounds. For example, the presence of highly lipophilic substituents at opposite sides of the central scaffold is required for activity on the sigma-1 receptor, which is involved in the treatment of pain .
Applications De Recherche Scientifique
Adenosine Receptor Affinity
4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one derivatives exhibit significant affinity for A1 adenosine receptors. Harden, Quinn, and Scammells (1991) synthesized analogues of 1-methylisoguanosine, demonstrating notable activity at these receptors. Their study highlights the potential of these compounds in modulating adenosine receptor functions (Harden, Quinn, & Scammells, 1991).
Antitumor and Antimicrobial Activities
Bhat, Montero, Panzica, Wotring, and Townsend (1981) reported the synthesis of pyrazolo[3,4-d]pyrimidine nucleosides related to adenosine, indicating a decrease in antitumor activity upon altering the 4-amino substituent. This research suggests the importance of the 4-amino group in maintaining antitumor properties (Bhat et al., 1981). Additionally, Aydin, Anil, and Demir (2021) synthesized N-alkylated pyrazolo[3,4‐d]pyrimidine analogs and evaluated their inhibition properties against acetylcholinesterase and carbonic anhydrase, suggesting potential applications in cancer therapy (Aydin, Anil, & Demir, 2021).
Synthesis and Biological Evaluation
Schmidt, Eichenberger, Wilhelm, and Druey (1959) described the synthesis of pyrazolo[3,4-d]pyrimidines with amino groups and their diuretic, cardiac, and tumor-inhibitory activities, indicating a broad spectrum of biological applications (Schmidt et al., 1959). Anderson, Cottam, Larson, Nord, Revankar, and Robins (1990) also contributed to the synthesis of pyrazolo[3,4-d]pyrimidin-3-one nucleosides, highlighting their relevance in medicinal chemistry (Anderson et al., 1990).
Safety And Hazards
Orientations Futures
The future directions for “4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one” and related compounds could involve further exploration of their potential as inhibitors of CDK2, a target for cancer treatment . Additionally, the development of new small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold could be a promising area of research .
Propriétés
IUPAC Name |
4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)9-10-5(2)11/h1H,(H4,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFLJNVOEIKGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)NNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)


![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)







